![molecular formula C17H15ClF3NO2 B593835 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide CAS No. 709676-56-2](/img/structure/B593835.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide
Vue d'ensemble
Description
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide” is a small molecule that has been found to be useful for altering chromatin acetylation directly . It might serve as a therapeutic agent for treating complications of cognitive dysfunction, including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .
Synthesis Analysis
The synthesis of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide” and its derivatives involves physical and spectral methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR . The synthesis process also involves a Pd-catalyzed coupling reaction .
Molecular Structure Analysis
The molecular structure of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide” has been characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .
Chemical Reactions Analysis
The compound has been found to display potent analgesic efficacy and an ultrashort to long duration of action . It has been suggested that the pain-relieving effect is neurogenic, probably via involvement of opioid receptors at the spinal/supraspinal level .
Applications De Recherche Scientifique
Alzheimer’s Disease Treatment
TTK21, an activator of the histone acetyltransferases CBP/p300, has been found to ameliorate amyloid-beta 1–42 induced deficits in plasticity and associativity in hippocampal CA1 pyramidal neurons . This suggests that TTK21 could potentially be used in the treatment of Alzheimer’s disease, which is characterized by the accumulation of amyloid-beta plaques in the brain .
Neuroplasticity Enhancement
Research has shown that TTK21 can up-regulate the expression of plasticity-related genes and improve spatial memory . This indicates that TTK21 could be used to enhance neuroplasticity, the brain’s ability to reorganize itself by forming new neural connections throughout life .
Spinal Cord Injury Recovery
In rodent models of spinal cord injury (SCI), a small-molecule activator of CREB-binding protein (CBP) known as TTK21 has been found to promote axon regeneration, enabling recovery of sensory and motor functions . This suggests that TTK21 could potentially be used in the treatment of spinal cord injuries .
Neurite Outgrowth Promotion
In cultured dorsal root ganglion (DRG) neurons, TTK21 has been found to increase neurite outgrowth and reduce neurite branching . This indicates that TTK21 could be used to promote the growth of neurites, which are projections from the cell body of a neuron .
Histone Acetylation Dynamics Improvement
Oral delivery of TTK21 has been found to lead to improvements in motor functions and histone acetylation dynamics in a spinal injury rat model . This suggests that TTK21 could potentially be used to improve histone acetylation dynamics, which play a crucial role in the regulation of gene expression .
Sensory Axon Regeneration
In mice subjected to an SCI, weekly intraperitoneal administration of TTK21 for 6 weeks, beginning 4 hours after injury, increased H4K8 acetylation within DRG neurons and promoted sensory axon regeneration and sensorimotor recovery . This indicates that TTK21 could be used to promote the regeneration of sensory axons, which are nerve fibers that transmit sensory information from the body to the central nervous system .
Safety And Hazards
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-2-9-24-15-6-4-3-5-12(15)16(23)22-11-7-8-14(18)13(10-11)17(19,20)21/h3-8,10H,2,9H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBXYBDNZHZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of TTK21?
A1: TTK21 is a small-molecule activator of the histone acetyltransferases (HATs) CBP/p300. [, , , , , ] These enzymes play a crucial role in regulating gene expression by acetylating histones, leading to chromatin relaxation and increased accessibility of DNA for transcription. By activating CBP/p300, TTK21 promotes histone acetylation, impacting the expression of various genes involved in neuronal function, plasticity, and memory. [, , , , , ]
Q2: How effective is TTK21 in crossing the blood-brain barrier, and what strategies have been employed to improve its delivery to the brain?
A2: TTK21, when conjugated to glucose-derived carbon nanospheres (CSPs), demonstrates an enhanced ability to cross the blood-brain barrier. [, , , , , ] This conjugation strategy allows for effective delivery of TTK21 to the brain, leading to significant histone acetylation in areas such as the hippocampus and frontal cortex. [] Both intraperitoneal (IP) and oral administration of CSP-TTK21 have shown efficacy in various experimental models. [, ]
Q3: What are the key findings regarding the therapeutic potential of TTK21 in Alzheimer's disease models?
A3: Research indicates that TTK21 holds promise as a potential therapeutic agent for Alzheimer's disease (AD). In a tauopathy mouse model, CSP-TTK21 effectively restored spatial memory and plasticity deficits. [] This improvement was accompanied by the re-establishment of hippocampal transcriptome, increased expression of neuronal activity genes, and a significant rescue of H2B acetylation levels. [] Furthermore, in a model of amyloid-beta (Aβ) induced impairment, CSP-TTK21 ameliorated deficits in long-term potentiation (LTP) in hippocampal CA1 pyramidal neurons, highlighting its potential in addressing synaptic plasticity issues associated with AD. []
Q4: Has TTK21 shown any benefit in models of spinal cord injury?
A4: Yes, studies have demonstrated the therapeutic potential of TTK21 in spinal cord injury (SCI) models. Oral administration of CSP-TTK21 in a rat model of SCI resulted in significant improvements in motor function, mirroring the effectiveness observed with IP administration. [] This improvement correlated with enhanced histone acetylation dynamics and increased expression of regeneration-associated genes (RAGs). [] In a mouse model of chronic SCI with severe disability, CSP-TTK21 stimulated motor and sensory axon growth, sprouting, and synaptic plasticity, although it did not lead to significant neurological sensorimotor recovery. [] This suggests that while CSP-TTK21 demonstrates promising effects on axonal regeneration and plasticity, further research is needed to explore its full therapeutic potential in SCI, possibly in combination with other therapeutic strategies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.